HZ3X3Wde28
Description
HZ3X3Wde28 (CAS No. 328956-61-2) is an organoboron compound with the chemical formula C₆H₅BClFO₂ and a molecular weight of 174.37 g/mol. Key properties include:
- Solubility: 1.01 mg/ml (water), 1.71 mg/ml (ethanol), and 1.15 mg/ml (ethyl acetate) .
- Hazard Profile: Classified under warning-level hazards (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .
- Synthesis: Produced via a palladium-catalyzed reaction involving (3-chloro-5-fluorophenyl)boronic acid, tris(dibenzylideneacetone)dipalladium(0), and tricyclohexylphosphine in N,N-dimethylformamide (DMF) at 60°C under inert conditions .
Properties
CAS No. |
333316-12-4 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(2R)-2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3/t15-/m0/s1 |
InChI Key |
RTXODTOQINKROX-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OC[C@H]2CO2 |
Canonical SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analog: Compound A (CAS No. 328956-XX-XX)
For example, replacing the chlorine or fluorine substituents with bromine or methyl groups could alter reactivity and solubility.
Key Differences:
- Functional Groups : Substitutions may reduce respiratory hazards (H335) but increase lipophilicity.
- Synthetic Complexity : Modified analogs may require alternative catalysts (e.g., nickel instead of palladium) or solvents.
Functional Analog: Compound B (CAS No. 6007-85-8)
Compound B (C₆H₂O₃S, MW: 154.14 g/mol) shares functional similarities as a sulfone-containing heterocyclic compound used in pharmaceuticals and materials science .
Comparative Properties:
Research Findings:
Solubility: Compound B’s higher water solubility (2.58 mg/ml vs. 1.01 mg/ml) makes it preferable for aqueous formulations, whereas this compound’s ethanol compatibility suits lipid-based delivery systems .
Hazards : Both compounds share skin/eye irritation risks, but this compound’s H335 warning necessitates stricter respiratory protection .
Applications : this compound’s boron moiety enables Suzuki-Miyaura cross-coupling reactions in organic synthesis, while Compound B’s sulfone group is critical in polymer stabilization .
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